Product packaging for 2,4-Tetradecadienal(Cat. No.:CAS No. 54306-03-5)

2,4-Tetradecadienal

Cat. No.: B13941619
CAS No.: 54306-03-5
M. Wt: 208.34 g/mol
InChI Key: FKPVPINTWUDGAG-UHFFFAOYSA-N
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Description

2,4-Tetradecadienal ( 54306-03-5) is an organic compound with the molecular formula C 14 H 24 O and a molecular weight of 208.34 g/mol . It is a clear liquid with a calculated density of 0.853 g/cm³, a boiling point of approximately 309°C at 760 mmHg, and a flash point of around 135°C . This compound is of significant interest in scientific research, particularly in the field of chemical ecology. It is identified as a semiochemical, a substance used in chemical communication between insects . Researchers value this compound for its role in studying insect behavior and developing advanced pest management strategies. It is naturally occurring and has been identified in specific plant sources such as the fruit oil of Persea americana (avocado) . Available as a high-purity material for professional laboratory use, this product is provided "For Research Use Only" (RUO). It is strictly not for diagnostic, therapeutic, or personal use of any kind. Researchers should consult the Safety Data Sheet (SDS) and handle this compound in accordance with all applicable laboratory safety protocols.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H24O B13941619 2,4-Tetradecadienal CAS No. 54306-03-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

54306-03-5

Molecular Formula

C14H24O

Molecular Weight

208.34 g/mol

IUPAC Name

tetradeca-2,4-dienal

InChI

InChI=1S/C14H24O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15/h10-14H,2-9H2,1H3

InChI Key

FKPVPINTWUDGAG-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCC=CC=CC=O

Origin of Product

United States

Natural Occurrence and Isolation Methodologies of 2,4 Tetradecadienal

Organisms Exhibiting or Responding to 2,4-Tetradecadienal Production

The production and perception of this compound are not confined to a single taxonomic group; rather, this compound is utilized across different biological kingdoms, highlighting its versatile signaling capabilities.

While aldehydes are a common class of sex pheromones in the order Lepidoptera, the specific isomer this compound is not widely reported as a primary pheromone component in this group. However, other tetradecadienal isomers are crucial for chemical communication in several moth species. For instance, (Z,E)-9,12-tetradecadienal is a female-produced sex pheromone in the Indian meal moth, Plodia interpunctella, that elicits a strong electroantennographic response in males. medchemexpress.com Similarly, the carob moth, Ectomyelois ceratoniae, utilizes a pheromone blend that includes a tetradecadienal with conjugated double bonds. psu.edu The biosynthesis of these pheromones often occurs in specialized pheromone glands and involves a series of enzymatic reactions, including desaturation and chain-shortening, to produce the final active compounds. nih.gov The study of these related compounds in Lepidoptera provides a framework for understanding the biosynthesis and ecological significance of unsaturated aldehydes in insect communication.

Beyond Lepidoptera, this compound is a key semiochemical in other insects, particularly ants. It has been identified in the pygidial glands of the ant species Monomorium andrei. In the complex world of insect chemical ecology, such compounds can serve various functions.

The compound is also found in the plant kingdom. Notably, both (2E,4E)-2,4-tetradecadienal and (2E,4Z)-2,4-tetradecadienal have been identified as volatile compounds released from the seeds of the plant Peperomia macrostachya. These compounds are crucial in a mutualistic relationship with the arboreal ant Camponotus femoratus. The ants are attracted to the seed odor, collect the seeds, and cultivate them in "ant-gardens," which are nutrient-rich nests, thereby aiding in the plant's dispersal and germination. nih.gov This interaction underscores the role of this compound in mediating complex ecological relationships between different species. Furthermore, this compound has been noted as a metabolite of fungi, suggesting its involvement in microbial interactions as well. nih.gov

The table below summarizes the natural occurrence of this compound and its isomers in different organisms.

Organism TypeSpeciesIsomer(s)Function
Insect (Ant)Monomorium andreiThis compoundGlandular secretion
Insect (Ant)Various myrmicine speciesNot specifiedTrail pheromone
Insect (Ant)Various ponerine speciesNot specifiedAlarm/stinging behavior
Insect (Ant)Polyergus rufescensNot specifiedQueen sex pheromone component
PlantPeperomia macrostachya(2E,4E) and (2E,4Z)Seed dispersal attractant for ants
FungusNot specifiedNot specifiedMetabolite

Lepidopteran Species and Pheromone Gland Secretions

Advanced Techniques for Natural Extract Collection and Enrichment

The study of volatile compounds like this compound from their natural sources requires sophisticated collection and enrichment techniques to isolate these often-trace-level chemicals from a complex matrix.

Dynamic Headspace Adsorption is a widely used method for collecting airborne volatiles. mdpi.com In this technique, a purified gas, such as nitrogen or air, is passed over the biological sample (e.g., a calling female moth, a plant, or a fungal culture) in an enclosed chamber. The volatiles are swept from the headspace and trapped on an adsorbent material packed in a tube. Common adsorbents include porous polymers like Tenax® TA. The trapped compounds are then recovered by either thermal desorption or solvent elution for subsequent analysis. researchgate.net

Solid-Phase Microextraction (SPME) offers a solvent-free alternative for extracting volatiles. An SPME fiber, coated with a specific stationary phase, is exposed to the headspace above the sample or, in some cases, placed in direct contact with it. nih.govresearchgate.net The volatiles adsorb to the fiber, which is then directly inserted into the injection port of a gas chromatograph for thermal desorption and analysis. This technique is valued for its simplicity, speed, and high sensitivity. mdpi.com

Direct-Contact Sorptive Extraction (DCSE) is another method that involves direct contact of an adsorbent material with the source of the volatiles. This technique is particularly useful for sampling from surfaces and can provide a different profile of compounds compared to headspace methods. nih.gov

For pheromone glands, a common method involves the direct extraction of excised glands. This is typically done by immersing the glands in a small volume of a suitable organic solvent, such as carbon disulfide (CS2) or hexane, for a short period. psu.edu The resulting extract contains a concentrated solution of the glandular contents, including the pheromones.

Characterization of this compound in Complex Biological Matrices

Once collected and enriched, the identification and structural elucidation of this compound within a complex biological extract rely on a combination of powerful analytical techniques.

Gas Chromatography-Mass Spectrometry (GC-MS) is the cornerstone for the analysis of volatile compounds. mdpi.com The gas chromatograph separates the individual components of the extract based on their volatility and interaction with the stationary phase of the GC column. The separated compounds then enter the mass spectrometer, which provides a mass spectrum for each component. The mass spectrum of this compound is characterized by a specific fragmentation pattern, including a base peak that can be indicative of a 2,4-dienal structure. csbe-scgab.ca

Gas Chromatography-Electroantennographic Detection (GC-EAD) is a powerful bioassay technique used to pinpoint which of the many compounds in a natural extract are biologically active. psu.edu The effluent from the GC column is split into two paths: one leading to a standard detector (like a Flame Ionization Detector or a Mass Spectrometer) and the other passing over an insect's antenna. If a compound elicits a response from the olfactory receptor neurons on the antenna, a recordable electrical potential is generated. This allows researchers to focus on the specific compounds that are relevant to insect communication.

For definitive structure confirmation, especially of geometric isomers, additional techniques are often employed. Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed information about the connectivity of atoms and the stereochemistry of the double bonds. Furthermore, chemical derivatization techniques can be used to determine the position of double bonds. For example, dimethyl disulfide (DMDS) derivatization followed by GC-MS analysis helps to pinpoint the location of unsaturation in the carbon chain. nih.gov

The table below outlines the primary analytical techniques used in the characterization of this compound.

TechniquePurpose
Gas Chromatography-Mass Spectrometry (GC-MS)Separation and identification of volatile compounds based on mass-to-charge ratio.
Gas Chromatography-Electroantennographic Detection (GC-EAD)Identification of biologically active compounds by measuring antennal responses.
Nuclear Magnetic Resonance (NMR) SpectroscopyDetailed structural elucidation, including stereochemistry.
Chemical Derivatization (e.g., DMDS)Determination of double bond positions within the molecule.

Biosynthetic Pathways of 2,4 Tetradecadienal

Precursor Identification and Metabolic Intermediates in Biosynthesis

The biosynthesis of 2,4-tetradecadienal, like many Type I lepidopteran pheromones, originates from primary metabolism, specifically the de novo synthesis of fatty acids. biorxiv.org The foundational precursor is typically the C16 saturated fatty acid, palmitic acid (as palmitoyl-CoA), which is produced by the fatty acid synthase (FAS) complex. In some cases, dietary fatty acids, such as linoleic acid, can also serve as starting materials for pheromone synthesis. researchgate.net

From the initial C16 backbone, a series of modifications occur to achieve the final C14 structure. The first major step is a controlled chain-shortening process. This occurs via a pathway analogous to peroxisomal β-oxidation, where the C16 acyl-CoA is shortened by one cycle to produce the C14 intermediate, myristoyl-CoA. slu.se This C14 acyl-CoA is a key intermediate that enters the specialized desaturation and modification pathway leading to the final aldehyde product.

The specific sequence of intermediates leading to the 2,4-conjugated system is not as universally documented as for non-conjugated pheromones. However, based on related pathways, the C14 saturated acyl chain undergoes a series of desaturation and isomerization steps. One proposed route involves the formation of a non-conjugated diene, which is subsequently isomerized to the conjugated 2,4-diene system. A key intermediate in such a pathway would be a tetradecadienoyl-CoA with isolated double bonds, which is then acted upon by an isomerase.

Table 1: Key Precursors and Intermediates in the Biosynthesis of this compound

Compound NameChemical FormulaRole in Pathway
Acetyl-CoAC₂₃H₃₈N₇O₁₇P₃SPrimary building block for fatty acid synthesis
Palmitoyl-CoAC₃₇H₆₆N₇O₁₇P₃SInitial C16 saturated fatty acid precursor
Myristoyl-CoAC₃₅H₆₂N₇O₁₇P₃SC14 saturated intermediate after chain shortening
Tetradecenoyl-CoAC₃₅H₆₀N₇O₁₇P₃SMonounsaturated C14 intermediate
Tetradecadienoyl-CoAC₃₅H₅₈N₇O₁₇P₃SDi-unsaturated C14 fatty acyl precursor
(E,E)-2,4-TetradecadienolC₁₄H₂₆OAlcohol intermediate before final oxidation

Enzymatic Mechanisms and Gene Expression Profiling in this compound Formation

The conversion of basic fatty acid precursors into the highly specific this compound is orchestrated by a suite of specialized enzymes. The genes encoding these enzymes are often uniquely expressed in the pheromone glands of the producing organism. google.com

Role of Desaturases in Alkadiene Moiety Formation

The formation of the alkadiene structure is the most critical and defining part of the pathway. Unlike the common non-conjugated dienes (e.g., 9,12-dienes) formed by the sequential action of enzymes like Δ9 and Δ12 desaturases, the creation of a conjugated system requires a distinct enzymatic mechanism. Research into the biosynthesis of other conjugated diene pheromones, such as bombykol, has revealed two primary mechanisms:

Sequential 1,2-Desaturation: This can involve two different desaturases acting in sequence or a single bifunctional desaturase acting twice, sometimes with a chain-shortening step in between.

1,4-Desaturation (Conjugase Activity): A more specialized mechanism involves a bifunctional desaturase that first introduces a standard double bond and then catalyzes a 1,4-desaturation, removing two hydrogen atoms from positions allylic to the existing double bond to form the conjugated system. nih.gov This type of "conjugase" activity has been identified in the biosynthesis of the (E,E)-8,10-dodecadienol (codlemone) and (E,Z)-10,12-hexadecadienol (bombykol). nih.gov

For this compound, it is hypothesized that an initial desaturation occurs on the C14 chain, followed by the action of an enzyme that rearranges or introduces a second double bond to form the conjugated system. Transcriptome analyses of some moth species have identified genes for Δ3,5-Δ2,4-dienoyl-CoA isomerases, enzymes that specialize in processing double bonds and could catalyze the final isomerization to the stable 2,4-conjugated form. acgpubs.org

Chain Shortening and Aldehyde Conversion Pathways

The conversion of the C14 fatty acyl-CoA precursor into the final aldehyde functional group is the terminal stage of the biosynthetic pathway. This transformation is generally a two-step process:

Reduction to Alcohol: A pheromone gland-specific fatty acyl-CoA reductase (FAR) catalyzes the reduction of the 2,4-tetradecadienoyl-CoA to (E,E)-2,4-tetradecadienol. These FARs are critical enzymes that often show substrate specificity, influencing the final composition of pheromone blends. embrapa.brjst.go.jp

Oxidation to Aldehyde: The resulting fatty alcohol is then oxidized to the final aldehyde, this compound. This step is catalyzed by an alcohol oxidase, which may be located in the pheromone gland cells or cuticle. slu.se

While some reductases can directly produce aldehydes, the pathway involving an alcohol intermediate appears more common for lepidopteran sex pheromones. slu.se

Regulatory Elements Governing this compound Biosynthesis

The biosynthesis of this compound is a tightly regulated process, controlled at both the transcriptional and hormonal levels to ensure production occurs at the appropriate time and quantity. Gene expression profiling studies consistently show that the genes for key biosynthetic enzymes, particularly desaturases and fatty acyl reductases, are highly and often exclusively expressed in the female pheromone gland. google.com

The expression of these genes is controlled by specific cis-regulatory elements, such as promoters and enhancers, which bind transcription factors to initiate gene activity. embrapa.br The entire process is often under the control of a neurohormone called the Pheromone Biosynthesis Activating Neuropeptide (PBAN). Released from the subesophageal ganglion, PBAN binds to receptors on the pheromone gland cells, triggering a signal cascade that activates key enzymes, such as the FARs, thereby initiating the final steps of pheromone production. This hormonal control synchronizes pheromone synthesis with the insect's calling behavior.

Comparative Biosynthetic Analyses Across Producing Species

While this compound itself is a specific compound, its biosynthesis can be understood by comparing it to the pathways of other fatty acid-derived pheromones in different species. The core machinery—fatty acid synthesis, desaturation, chain shortening, and terminal modification—is highly conserved across many moth species. However, the specificity of the final product arises from variations in the key enzymes.

Table 2: Comparison of Key Enzyme Families in Pheromone Biosynthesis Across Select Lepidopteran Species

SpeciesPheromone Component Example(s)Key Biosynthetic FeatureReference(s)
Bombyx mori (Silkworm)(E,Z)-10,12-HexadecadienolBifunctional desaturase with conjugase activity. nih.gov
Cydia pomonella (Codling Moth)(E,E)-8,10-DodecadienolUnique Δ9 desaturase and subsequent 1,4-desaturation to form a conjugated diene.
Spodoptera littoralis(Z,E)-9,11-Tetradecadienyl acetate (B1210297)Sequential action of Δ11 and Δ9 desaturases. embrapa.br
Ephestia cautella (Almond Moth)(Z,E)-9,12-Tetradecadienyl acetateΔ11 desaturation on C16 acid, chain shortening, then Δ12 desaturation.
Hypothetical (this compound)This compoundLikely involves a specialized conjugase or a dienoyl-CoA isomerase to form the 2,4-diene system. acgpubs.org

The comparison highlights that while species like Ephestia cautella and Spodoptera littoralis use combinations of "standard" desaturases to produce non-conjugated dienes, species producing conjugated dienes like Bombyx mori and Cydia pomonella have evolved specialized desaturases with unusual conjugase activity. nih.govembrapa.br The biosynthesis of this compound would necessitate a similarly specialized enzyme, likely a desaturase capable of 1,4-desaturation or a specific isomerase, to generate the unique 2,4-conjugated structure, distinguishing its pathway from those that produce other C14 diene pheromones.

Chemical Synthesis Strategies for 2,4 Tetradecadienal and Its Stereoisomers

Total Synthesis Approaches to 2,4-Tetradecadienal

The total synthesis of this compound, a molecule featuring a conjugated diene aldehyde system, requires careful strategic planning to construct the carbon skeleton and control the geometry of the two double bonds. Total synthesis approaches can be broadly categorized by their route design and the specific reactions used to form the key structural features. nih.govnih.govrsc.org The synthesis of related long-chain dienals, such as the sex pheromone of the horse-chestnut leafminer, (8E,10Z)-tetradeca-8,10-dienal, often employs versatile and well-established reactions that can be adapted for this compound. researchgate.netresearchgate.net These syntheses highlight the importance of building the carbon chain in a controlled manner and introducing the double bonds with high stereoselectivity. researchgate.net

Stereoselective Olefin Synthesis Methodologies (e.g., Wittig, Horner-Wadsworth-Emmons)

The creation of the C2=C3 and C4=C5 double bonds with defined E/Z geometry is the central challenge in synthesizing this compound. The Wittig reaction and the Horner-Wadsworth-Emmons (HWE) reaction are the most prominent and powerful tools for this purpose. numberanalytics.comacs.org

The Wittig Reaction involves the reaction of a phosphorus ylide with an aldehyde or ketone to form an alkene. numberanalytics.com The stereochemical outcome is highly dependent on the nature of the ylide.

Non-stabilized ylides (with alkyl or H substituents on the carbanion) typically react under salt-free conditions to produce (Z)-alkenes with high selectivity. numberanalytics.comharvard.edu

Stabilized ylides (with anion-stabilizing groups like esters or phenyls) are less reactive and generally lead to the thermodynamically more stable (E)-alkenes. numberanalytics.comtubitak.gov.tr

Schlosser's modification of the Wittig reaction can be used to favor the formation of (E)-alkenes even with non-stabilized ylides through the use of a second equivalent of organolithium reagent. harvard.edu

In the synthesis of related dienyl compounds, the Wittig reaction has been successfully used to stereoselectively form the Z-double bond. benthamdirect.com For instance, the reaction of 9-acetoxynonyl-triphenylphosphonium bromide with (E)-2-pentenal yields the (Z,E)-9,11-tetradecadienyl acetate (B1210297) with 85–90% stereoselectivity. oup.com

The Horner-Wadsworth-Emmons (HWE) Reaction is a modification of the Wittig reaction that uses a phosphonate-stabilized carbanion. HWE reactions typically offer several advantages, including the production of water-soluble phosphate (B84403) byproducts that are easily removed and, most importantly, a strong tendency to produce (E)-alkenes with high selectivity. Various modifications to the phosphonate (B1237965) reagent can influence the stereoselectivity. researchgate.net The HWE reaction is a valuable tool for constructing 2,4-dienals. nih.gov For example, dienals can be synthesized from corresponding cyclohexenones using an HWE reaction followed by a DIBAL-H reduction sequence. rsc.org

A comparison of these two key methodologies is summarized in the table below.

FeatureWittig ReactionHorner-Wadsworth-Emmons (HWE) Reaction
Reagent Phosphonium YlidePhosphonate Carbanion
Typical Stereoselectivity Unstabilized ylides give (Z)-alkenes; Stabilized ylides give (E)-alkenes. numberanalytics.comPredominantly gives (E)-alkenes. nih.gov
Byproduct Triphenylphosphine oxide (often difficult to remove)Water-soluble phosphate esters (easy to remove)
Reactivity of Reagent Ylides can be highly reactive and sometimes unstable.Phosphonate carbanions are generally more stable and easier to handle.
Number of Steps in Longest Linear SequenceYield per StepOverall Yield (Linear)Overall Yield (Convergent Example)
1090%35%N/A
1080%11%N/A
1070%2.8%12% (with a 6-step longest sequence) libretexts.org
1590%21%N/A
1580%3.5%N/A
Data based on a hypothetical 10-step synthesis model where a convergent approach reduces the longest linear sequence. libretexts.org

Advances in Protecting Group Chemistry for Dienal Synthesis

In a multistep synthesis, it is often necessary to temporarily "mask" or protect a reactive functional group to prevent it from reacting under certain conditions. pressbooks.pubslideshare.net A good protecting group must be easy to install, stable to the reaction conditions it needs to endure, and easy to remove selectively in high yield. pressbooks.puborganic-chemistry.org

In the synthesis of this compound, the aldehyde functional group is highly reactive and often needs protection, especially if reactions like Grignard additions or organolithium chemistry are performed on other parts of the molecule. Alcohols, which are often precursors to the final aldehyde, also frequently require protection.

Common protecting groups relevant to dienal synthesis include:

Acetals and Ketals: These are excellent protecting groups for aldehydes and ketones. Cyclic acetals, formed with a diol like ethylene (B1197577) glycol, are particularly stable under basic and nucleophilic conditions but are easily removed by acidic hydrolysis. pressbooks.pub

Silyl Ethers: Groups like trimethylsilyl (B98337) (TMS), triethylsilyl (TES), and tert-butyldimethylsilyl (TBDMS) are commonly used to protect alcohols. Their stability varies, allowing for selective deprotection.

Tetrahydropyranyl (THP) Ethers: Formed by the acid-catalyzed reaction of an alcohol with dihydropyran, THP ethers are robust to most non-acidic conditions. slideshare.net In a synthesis of an isomer of tetradecadienal, a 7-bromoheptanol intermediate was protected as a THP ether before subsequent coupling reactions. researchgate.net

Protecting GroupFunctional Group ProtectedConditions for InstallationConditions for Removal
Cyclic Acetal Aldehyde/KetoneDiol, acid catalyst pressbooks.pubAqueous acid pressbooks.pub
THP Ether AlcoholDihydropyran, acid catalyst slideshare.netAqueous acid slideshare.net
TBDMS Ether AlcoholTBDMS-Cl, imidazoleFluoride ion (e.g., TBAF) or acid
Boc Carbamate AmineDi-tert-butyl dicarbonate (B1257347) (Boc₂O) wikipedia.orgStrong acid (e.g., TFA, HCl) wikipedia.org

Chemoenzymatic Synthesis of this compound Derivatives

Chemoenzymatic synthesis combines the versatility of traditional chemical reactions with the high selectivity and mild reaction conditions of biocatalysis. mdpi.com This approach is particularly powerful for creating chiral molecules with high enantiomeric purity. nih.gov While a direct chemoenzymatic synthesis of this compound is not widely reported, the principles can be applied to its synthesis or the synthesis of its precursors.

Key enzymatic reactions applicable to this context include:

Lipase-Catalyzed Reactions: Lipases are frequently used for the kinetic resolution of racemic alcohols via enantioselective acetylation. nih.gov This can produce highly enantiopure alcohols, which can then be oxidized to the corresponding chiral aldehydes. A combination of zirconocene-catalyzed carboalumination (ZACA reaction) followed by lipase-catalyzed acetylation has been shown to be a powerful method for producing chiral alcohols with ≥99% enantiomeric excess (ee). jst.go.jp

Oxidoreductase-Catalyzed Reactions: Alcohol dehydrogenases (ADHs) can catalyze the oxidation of alcohols to aldehydes with high selectivity, avoiding the harsh conditions and heavy metal waste associated with many traditional oxidizing agents.

A plausible chemoenzymatic route to a chiral precursor of this compound could involve the chemical synthesis of a racemic long-chain secondary alcohol, followed by a lipase-catalyzed kinetic resolution to isolate one enantiomer, which is then carried forward through further chemical steps (e.g., HWE or Wittig olefination) to yield the final product. beilstein-journals.orgrsc.org

Isomeric Purity Control and Separation Techniques in Synthetic Efforts

Ensuring the stereochemical purity of the final product is paramount, as different stereoisomers can have vastly different biological activities. diva-portal.org The synthesis of this compound can result in a mixture of up to four stereoisomers ((2E,4E), (2E,4Z), (2Z,4E), (2Z,4Z)), in addition to enantiomers if chiral centers are present. Controlling and verifying isomeric purity requires both highly stereoselective reactions and robust analytical techniques. nih.gov

Purity Control:

Reaction Selectivity: The choice of synthetic method is the primary means of controlling isomeric purity. As discussed, HWE reactions strongly favor (E)-alkenes, while specific Wittig conditions can favor (Z)-alkenes. numberanalytics.comnih.gov Syntheses of related pheromones have reported achieving high isomeric purity (>95% by GC) through careful selection of reaction pathways. researchgate.net

Separation Techniques: If a reaction produces a mixture of stereoisomers, chromatographic separation is typically required.

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC): These are the workhorse methods for analyzing and separating isomer mixtures. Using columns with specific stationary phases can resolve different geometric isomers.

Chiral Chromatography: To separate enantiomers, a chiral stationary phase (CSP) is used in either GC or HPLC. diva-portal.orgnih.gov This creates a chiral environment where the two enantiomers interact differently, leading to different retention times.

Derivatization: An alternative to direct chiral chromatography is to react the mixture of enantiomers with a pure chiral derivatizing agent. nih.gov This converts the pair of enantiomers into a pair of diastereomers, which have different physical properties and can be separated by standard chromatography techniques like HPLC or even column chromatography. nih.govsydney.edu.au

The table below outlines common methods for analyzing and separating stereoisomers.

TechniquePrincipleApplication
Gas Chromatography (GC) Separation based on volatility and interaction with a stationary phase.Analysis of geometric isomer ratios (E/Z). researchgate.net
HPLC (Normal or Reversed-Phase) Separation based on polarity and interaction with a stationary phase.Separation of diastereomers and geometric isomers. nih.gov
Chiral HPLC/GC Separation of enantiomers using a chiral stationary phase (CSP). diva-portal.orgDetermination of enantiomeric excess (ee). nih.gov
NMR Spectroscopy Different isomers often have distinct signals and coupling constants in their NMR spectra.Structural confirmation and determination of isomer ratios.
Derivatization followed by Chromatography Conversion of enantiomers into separable diastereomers. nih.govPreparative separation of enantiomers.

Biological and Ecological Functions of 2,4 Tetradecadienal

Chemoreception Mechanisms of 2,4-Tetradecadienal in Target Organisms

The perception of this compound by an organism is a complex process initiated at the molecular level, involving specialized receptor neurons and intricate signal transduction pathways.

In insects, the detection of airborne molecules like this compound begins when these molecules enter fine, hair-like structures on the antennae called sensilla. britannica.com Within these sensilla, olfactory receptor neurons (ORNs) are bathed in a fluid. britannica.com The odorant molecules bind to specific odorant receptor (OR) proteins located on the dendritic membrane of these neurons. researchgate.netwikipedia.org

Insect odorant receptors are typically heterodimers, consisting of a variable, odor-specific protein (OrX) and a conserved co-receptor known as Orco. researchgate.net The binding of this compound to its specific OrX subunit induces a conformational change in the receptor complex. This change leads to the opening of an ion channel, which is an integral part of the receptor complex itself. researchgate.netfrontiersin.org This ionotropic mechanism allows for a rapid influx of ions, primarily cations, across the neuron's membrane, causing depolarization. researchgate.netfrontiersin.org If this depolarization reaches a certain threshold, it triggers an action potential, an electrical signal that travels along the neuron's axon to the brain's primary olfactory processing center, the antennal lobe. wikipedia.org

While the ionotropic pathway provides a fast response, some evidence suggests a parallel, slower metabotropic pathway may also be involved, where the receptor activates an intracellular G-protein signaling cascade. researchgate.net This dual mechanism could allow for both rapid detection and more nuanced, amplified responses to varying concentrations of the chemical cue. researchgate.net The sensitivity and firing rate of ORNs can adapt based on the background concentration of the odorant, a process known as gain control, which allows the sensory system to remain effective across a wide range of stimulus intensities. elifesciences.org

Studies using these techniques have demonstrated that insect antennae exhibit distinct and often strong responses to this compound and its isomers. For instance, in the strawberry tortrix moth, Acleris comariana, GC-EAD analysis of female gland extracts revealed that (E)-11,13-tetradecadienal elicited a strong antennal response from conspecific males. researchgate.net Interestingly, the (Z)-isomer also proved to be antennally active, even though it was not detected in the female extracts. researchgate.net This indicates that the male's olfactory system is tuned to perceive the specific molecular geometry of these isomers.

Similarly, research on other lepidopteran species has shown clear electrophysiological responses to related tetradecadienyl compounds, highlighting the importance of these molecules in chemical communication. nih.govembrapa.br The magnitude of the electrophysiological response is often dose-dependent, meaning that higher concentrations of the compound elicit a stronger electrical signal from the antenna, up to a saturation point. vulcanchem.com Single-sensillum recording (SSR) is a more refined technique that measures the firing rate of individual ORNs, providing even greater detail on the specificity of neuronal responses to different isomers and confirming that specific neurons are tuned to detect these compounds. nih.gov

Table 1: Electrophysiological and Behavioral Responses to Tetradecadienal Compounds in Select Insects

Species Compound(s) Technique Observed Response Reference
Acleris comariana (Strawberry tortrix) (E)-11,13-tetradecadienal, (Z)-11,13-tetradecadienal GC-EAD Strong antennal response in males. researchgate.net
Spodoptera cosmioides (9Z,12E)-9,12-tetradecadienyl acetate (B1210297) GC-EAD Elicited EAG activity in male antennae. embrapa.br
Hypsipyla grandella (Mahogany shoot borer) (9Z,12E)-9,12-tetradecadien-1-ol, (9Z,12E)-9,12-tetradecadienyl acetate Wind Tunnel Attraction of males to blends containing these compounds. scielo.br
Dioryctria abietella (Spruce coneworm) (9Z,11E)-tetradecadienyl acetate GC-EAD, Field Trapping Strong synergist for male attraction when combined with another hydrocarbon. researchgate.net

Olfactory Receptor Neuron Activation and Signal Transduction

Behavioral Responses Elicited by this compound

The perception of this compound at the neuronal level translates into observable behavioral changes in the receiving organism. These responses are critical for survival and reproduction, mediating interactions both within and between species.

Within a species, this compound and its derivatives often function as sex pheromones. Pheromones are chemical signals that trigger a social response in members of the same species. nih.gov In many moth species, females release a specific blend of compounds, which can include isomers of tetradecadienal, to attract males for mating. nih.gov

For example, (E)-11,13-tetradecadienal is a key sex pheromone component for the strawberry tortrix, Acleris comariana. researchgate.net Field trapping experiments showed that lures baited with this compound attracted a significant number of males. researchgate.net Often, the behavioral response is not triggered by a single compound but by a precise ratio of several components. The presence of multiple components, including specific isomers of tetradecadienal, enhances the specificity of the signal, ensuring that only males of the same species are attracted. This phenomenon is observed in numerous lepidopteran species where blends containing compounds like (9Z,12E)-9,12-tetradecadienyl acetate are essential for attracting conspecific males. embrapa.brscielo.br

Chemical signals intended for communication within a species can be intercepted by other species, a phenomenon known as eavesdropping. In this context, a pheromone can act as a kairomone—a chemical signal that is beneficial to the receiver but detrimental to the emitter. Predators and parasitoids, for instance, have evolved to recognize the pheromones of their prey or hosts to locate them more efficiently. frontiersin.orgnih.gov

The sex pheromones of herbivorous insects, including tetradecadienal compounds, can serve as kairomonal cues for their natural enemies. nih.gov This has significant ecological implications, as it can influence the population dynamics of both the herbivore and its enemy. nih.govnih.gov For example, a parasitoid wasp that is attracted to the pheromone of a moth species can locate and lay its eggs on the moth's eggs or larvae, thereby regulating the moth population. frontiersin.orgmdpi.com This interspecific interaction adds a layer of complexity to the chemical communication landscape, where the same molecule can mediate both attraction for mating and attraction for predation or parasitism. nih.govplos.org

Intra-specific Chemical Communication Roles

Influence of Stereoisomers on Biological Activity and Specificity

Stereoisomers are molecules that have the same molecular formula and sequence of bonded atoms but differ in the three-dimensional orientations of their atoms in space. This subtle difference in shape can have a profound impact on biological activity, as the interaction between a semiochemical and its receptor is highly specific, much like a lock and key. libretexts.org

The biological specificity of pheromones is often determined by the precise isomeric composition of the chemical blend. nih.govdiva-portal.org In many cases, one stereoisomer is highly active, while others are significantly less active or even inhibitory. nih.govncsu.edu For example, in the turnip moth, Agrotis segetum, electrophysiological recordings showed that one stereoisomer of a pheromone analogue was over 100 times more active than its enantiomer (mirror-image isomer), demonstrating the high degree of chiral recognition by the olfactory receptors. nih.gov

In the case of this compound, which has geometric isomers (cis/trans or Z/E isomers) due to its double bonds, different isomers can elicit different behavioral responses. Field experiments with the strawberry tortrix moth showed that while (E)-11,13-tetradecadienal was identified from females, both the E- and Z-isomers were capable of attracting males. researchgate.net However, in many other insects, the presence of an "incorrect" isomer in a pheromone blend can reduce or completely inhibit the attraction of males, ensuring reproductive isolation between closely related species that might use similar compounds in their pheromones. libretexts.org This highlights the critical role of stereoisomerism in maintaining the specificity and integrity of chemical communication channels in diverse ecosystems. nih.govdiva-portal.org

Enzymatic and Environmental Degradation of 2,4 Tetradecadienal

Metabolic Degradation Pathways within Biological Systems

Within biological organisms, 2,4-tetradecadienal undergoes biotransformation, a metabolic process that chemically modifies the compound, generally to facilitate its excretion. alliedacademies.orgfoodsafety.institute This process is categorized into Phase I and Phase II reactions. nih.gov

Oxidative and Reductive Biotransformations

Phase I reactions involve the introduction or exposure of polar functional groups through oxidation, reduction, or hydrolysis. nih.govlabce.com For this compound, a primary predicted metabolic pathway is oxidation. This reaction converts the aldehyde group into a carboxylic acid, forming tetradecadienoic acid. vulcanchem.com This is a common detoxification pathway for aldehydes. researchgate.net This newly formed acid can then undergo further breakdown through β-oxidation, ultimately yielding carbon dioxide and water. vulcanchem.com

Another potential biotransformation route is conjugation with glutathione (B108866), a Phase II reaction. nih.govvulcanchem.com Glutathione S-transferases (GSTs) catalyze the attachment of glutathione to the molecule, increasing its water solubility and preparing it for excretion. foodsafety.institutenih.gov

The table below summarizes the primary biotransformation reactions for this compound.

PhaseReaction TypeKey Enzyme(s)Resulting Product(s)
Phase I OxidationAldehyde Oxidases/DehydrogenasesTetradecadienoic acid
Phase I ReductionAldehyde ReductasesTetradecadienol
Phase II ConjugationGlutathione S-transferases (GSTs)Glutathione conjugate

This table provides a simplified overview of the predicted metabolic pathways.

Enzymatic Deactivation Mechanisms (e.g., Aldehyde Oxidases, Reductases)

Specific enzymes are responsible for the deactivation of aldehydes like this compound.

Aldehyde Oxidases (AOs) are cytosolic enzymes that catalyze the oxidation of aldehydes into their corresponding carboxylic acids. wikipedia.org These enzymes are abundant in the liver and play a significant role in the metabolism of various compounds, including drugs. wikipedia.orgnih.gov AO catalyzes the conversion of an aldehyde to a carboxylate in the presence of water and oxygen. wikipedia.org

Aldehyde Reductases are enzymes that catalyze the reduction of aldehydes to their corresponding alcohols. labce.com In the case of this compound, this would result in the formation of tetradecadienol. This is another Phase I reaction that helps in the detoxification process. labce.com

Pheromone-Degrading Enzymes (PDEs) , found in insects, are also relevant as this compound can act as a pheromone component. These enzymes, which include esterases and oxidases, rapidly break down pheromone molecules to terminate the chemical signal. kaust.edu.saplos.org For instance, a pheromone-degrading aldehyde oxidase has been identified in the moth Antheraea polyphemus. kaust.edu.sa

Environmental Fate and Persistence of this compound

The environmental fate of a chemical is influenced by processes like biodegradation, photodecomposition, and hydrolysis. juniperpublishers.com While specific data for this compound is limited, information on similar chemicals, such as the herbicide 2,4-D, provides some insight into potential environmental behavior. The persistence of such compounds in soil and water is generally low, with half-lives often measured in days or weeks, as microbial degradation is a primary removal mechanism. orst.edunih.gov However, persistence can be longer in conditions that are cold, dry, or lack the appropriate microbial communities. juniperpublishers.com The breakdown of 2,4-D in the environment is primarily driven by enzymatic processes carried out by soil microorganisms. researchgate.net Fungi, in particular, have been shown to degrade similar compounds through the action of enzymes like laccases and cytochromes P450. nih.gov

The table below outlines the key degradation processes for this compound.

Degradation ProcessTypeKey FactorsPrimary Outcome(s)
Metabolic Degradation EnzymaticAldehyde oxidases, reductases, GSTsFormation of more polar, excretable metabolites
Auto-oxidation Non-EnzymaticOxygen, heat, lightVarious oxidation products
Isomerization Non-EnzymaticLightChange in double bond configuration (cis-trans)
Retro-Aldol Condensation Non-EnzymaticWater, heatCleavage into smaller aldehydes
Environmental Biodegradation EnzymaticSoil and water microorganismsBreakdown into smaller molecules, eventually CO₂ and water

Advanced Analytical Techniques for 2,4 Tetradecadienal Research

Chromatographic Separations for Isomer Resolution and Quantification

Chromatography is the cornerstone for separating the complex mixtures in which 2,4-Tetradecadienal is often found and for resolving its isomers. Gas and liquid chromatography are the principal methods utilized for this purpose.

Gas chromatography is highly effective for the analysis of volatile and semi-volatile compounds like this compound. The separation is typically achieved using capillary columns with various stationary phases.

For long-chain aldehydes, columns such as those with a 35% dimethyl and 65% diphenylpolysiloxane coating (e.g., Restek 65TG) or polar columns (e.g., DB-23) are effective. gerli.comfortunejournals.com The choice of column depends on the sample matrix and the specific isomers of interest. The retention time of aldehydes can sometimes overlap with other compounds like fatty acid methyl esters, requiring careful method optimization. scirp.orgscirp.org To enhance volatility and improve chromatographic separation, this compound can be converted into derivatives, such as dimethylacetals or pentafluorobenzyl (PFB) oximes, prior to analysis. gerli.comnih.govnih.gov

Specialized Detectors:

Flame Ionization Detector (FID): The FID is a robust and widely used detector for quantifying organic compounds. 6-napse.commeasurlabs.com It provides a response that is proportional to the mass of carbon, making it suitable for quantifying this compound, especially when coupled with appropriate calibration standards. fortunejournals.com GC-FID is a standard technique for determining the concentration of individual isomers after separation. epa.gov

Electroantennographic Detector (EAD): In the context of pheromone research, where this compound can be an active component, GC-EAD is an indispensable tool. researchgate.net This technique couples the separating power of GC with the biological detector of an insect antenna. fortunejournals.comembrapa.br The column effluent is split between a conventional detector (like FID) and the EAD, which measures the antennal response to eluting compounds. google.com This allows for the precise identification of biologically active isomers, even at trace levels within a complex extract. nih.gov

ParameterTypical Condition/ValuePurpose/Rationale
Column Type DB-23, DB-5, Restek 65TGSeparation based on polarity and boiling point; different phases resolve different isomers. gerli.comfortunejournals.comembrapa.br
Injector Temperature 220-250 °CEnsures rapid volatilization of the analyte without thermal degradation. fortunejournals.com
Oven Program Initial 50-80°C, ramp 10-15°C/min to 240-260°CGradual temperature increase allows for the separation of compounds with different volatilities. gerli.comembrapa.br
Carrier Gas Helium or HydrogenInert mobile phase to carry the analyte through the column. embrapa.br
Detector(s) FID, EAD, MSFID for quantification, EAD for bioactivity screening, MS for identification. 6-napse.comnih.gov

While GC is common, HPLC offers a valuable alternative, particularly for thermally sensitive compounds or when derivatization is advantageous for detection. HPLC methods for aldehydes often involve converting the analyte into a derivative that possesses a chromophore, enabling sensitive UV-Vis detection. mdpi.com A widely used derivatizing agent is 2,4-dinitrophenylhydrazine (B122626) (DNPH), which reacts with aldehydes to form stable 2,4-dinitrophenylhydrazones. nih.govuni-konstanz.de

The separation of different isomers (positional or geometric) of aldehyde-DNPH derivatives can be achieved using reversed-phase columns, such as C18, with a mobile phase typically consisting of acetonitrile (B52724) and water or buffer. mdpi.comuni-konstanz.de

For resolving the enantiomers of chiral aldehydes or the geometric isomers of compounds like this compound, specialized stationary phases are employed:

Chiral Stationary Phases (CSPs): For chiral separations, CSPs based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives) or cyclodextrins are widely used. sigmaaldrich.comnih.govresearchgate.net These phases create a chiral environment that allows for differential interaction with enantiomers, leading to their separation.

Silver Nitrate Impregnated Silica (B1680970): Argentation chromatography, using silica gel impregnated with silver nitrate, is a classic technique for separating compounds based on the number, position, and geometry of double bonds. google.com The π-electrons of the double bonds in this compound would interact with the silver ions, with the strength of interaction differing between E and Z configurations, thus enabling their separation.

TechniqueStationary PhaseMobile Phase (Typical)Application for this compound
Reversed-Phase HPLC C18, C8Acetonitrile/Water GradientSeparation of DNPH-derivatized aldehydes for quantification. mdpi.comuni-konstanz.de
Chiral HPLC Polysaccharide-based (e.g., Chiralpak)Hexane/Alcohol or Reversed-Phase SolventsResolution of potential enantiomers if a chiral center is present. nih.govnih.gov
Argentation HPLC Silver Nitrate-coated SilicaHexane/Solvent ModifierSeparation of E/Z geometric isomers. google.com

Gas Chromatography (GC) with Specialized Detectors

Spectroscopic Characterization and Structural Elucidation

Spectroscopic methods are essential for confirming the identity of a separated compound and elucidating its precise chemical structure.

NMR spectroscopy is the most powerful tool for the definitive structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework. For this compound, both ¹H and ¹³C NMR would provide key structural data.

¹H NMR: The proton spectrum would show characteristic signals for the aldehydic proton, the olefinic protons of the conjugated system, and the protons of the long alkyl chain. The aldehydic proton (CHO) of an α,β-unsaturated aldehyde is expected to resonate at a downfield chemical shift, typically in the range of δ 9.5-10.0 ppm. vulcanchem.com The olefinic protons would appear between δ 5.5-7.5 ppm, with their coupling constants (J-values) providing crucial information about the geometry (E or Z) of the double bonds.

¹³C NMR: The carbon spectrum would complement the proton data. The carbonyl carbon of the aldehyde is highly deshielded and would appear around δ 190-200 ppm. careerendeavour.com The sp² carbons of the conjugated diene system would resonate in the δ 120-150 ppm region, while the sp³ carbons of the saturated alkyl chain would appear upfield (δ 10-40 ppm). Two-dimensional NMR techniques like COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) would be used to establish the connectivity between protons and carbons, confirming the 2,4-diene structure.

NucleusStructural UnitExpected Chemical Shift (δ, ppm)Key Information Provided
¹H Aldehyde (-CHO)9.5 - 10.0Confirms aldehyde functional group. vulcanchem.com
¹H Olefinic (=CH-)5.5 - 7.5Confirms double bonds; coupling constants reveal E/Z geometry.
¹H Alkyl chain (-CH₂-, -CH₃)0.8 - 2.5Confirms the long saturated tail. ucalgary.ca
¹³C Carbonyl (C=O)190 - 200Confirms aldehyde functional group. careerendeavour.com
¹³C Olefinic (C=C)120 - 150Confirms conjugated diene system.
¹³C Alkyl chain (-CH₂-, -CH₃)10 - 40Confirms the long saturated tail.

Mass spectrometry, especially when coupled with gas chromatography (GC-MS), is a highly sensitive technique for the identification and trace analysis of this compound. nih.gov Electron Ionization (EI) is a common ionization method that produces a molecular ion (M⁺) and a series of characteristic fragment ions that form a unique mass spectrum, or "fingerprint," for the compound.

For a long-chain aldehyde, the mass spectrum is expected to show:

A molecular ion (M⁺) peak at m/z = 208, corresponding to the molecular weight of C₁₄H₂₄O.

An [M-18]⁺ peak , resulting from the loss of a water molecule (H₂O). scirp.org

An [M-29]⁺ peak from the loss of the CHO group.

An [M-43]⁺ peak from cleavage of the C3-C4 bond.

A series of fragment ions separated by 14 mass units (-CH₂-), characteristic of the fragmentation of a long alkyl chain. libretexts.orgmsu.edu

A characteristic base peak for long-chain aldehydes is often observed at m/z 82 . scirp.orgscirp.org

The high resolution and sensitivity of GC-MS make it ideal for detecting this compound in complex environmental or biological samples. scirp.orgscirp.org

FT-IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. libretexts.org An IR spectrum of this compound would display characteristic absorption bands corresponding to its key structural features. The conjugation of the double bonds with the carbonyl group influences the position of these bands.

Key expected absorption bands include:

C=O Stretch: The carbonyl stretch for an α,β-unsaturated aldehyde is shifted to a lower wavenumber compared to a saturated aldehyde. It is expected to appear as a strong, sharp peak around 1685-1705 cm⁻¹ . libretexts.orgpressbooks.pub

C=C Stretch: The conjugated carbon-carbon double bond stretch will appear in the region of 1600-1650 cm⁻¹ . uobabylon.edu.iq

Aldehydic C-H Stretch: A hallmark of aldehydes is the presence of two weak to medium bands for the C-H stretch of the aldehyde group, typically found around 2720 cm⁻¹ and 2820 cm⁻¹ . libretexts.orgvscht.cz

Aliphatic C-H Stretch: Strong absorptions between 2850-3000 cm⁻¹ will be present due to the C-H stretching vibrations of the long alkyl chain. uobabylon.edu.iq

Functional GroupVibrational ModeCharacteristic Absorption (cm⁻¹)Intensity
C-H (Alkyl)Stretch2850 - 3000Strong
C-H (Aldehyde)Stretch~2720 and ~2820Weak-Medium
C=O (Conjugated Aldehyde)Stretch1685 - 1705Strong
C=C (Conjugated Alkene)Stretch1600 - 1650Medium-Weak
-CH₂- / -CH₃-Bend1375 - 1465Medium

Mass Spectrometry (MS) for Identification and Trace Analysis

Coupled Analytical Methodologies (e.g., GC-MS, GC-EAD, GC-FTIR)

Coupled analytical techniques provide a multi-faceted approach to the analysis of this compound, offering comprehensive data on its chemical identity, quantity, and biological activity from a single sample run.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a cornerstone technique for the analysis of volatile organic compounds like this compound. nih.govnist.gov It combines the high-resolution separation capability of gas chromatography (GC) with the powerful identification ability of mass spectrometry (MS). innovatechlabs.com In this process, a sample is volatilized and separated into its components within a GC column. innovatechlabs.com As each component, such as an isomer of this compound, elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented. nist.gov The resulting mass spectrum provides a unique fragmentation pattern, or "chemical fingerprint," that allows for definitive identification by comparing it to spectral libraries. nist.gov

The mass spectra for isomers of this compound are characterized by their molecular weight of 208 and a distinctive base peak at a mass-to-charge ratio (m/z) of 81, which is characteristic of 2,4-dienals. The total ion chromatogram (TIC) generated by the analysis plots the intensity of ions against retention time, with each peak representing a different compound. nist.gov

Table 1: Typical GC-MS Parameters for Volatile Aldehyde Analysis
ParameterTypical SettingSignificance
GC ColumnMedium-polarity (e.g., HP-5MS, DB-5) or polar (e.g., SP2340) capillary columnSeparates isomers based on polarity and boiling point. Polar columns can better resolve geometric isomers. researchgate.net
Injector Temperature250-300°CEnsures rapid and complete volatilization of the sample. nih.gov
Oven Temperature ProgramInitial temp 40-60°C, ramped to 240-300°CA programmed temperature gradient allows for the separation of compounds with a wide range of boiling points. nih.govresearchgate.net
Carrier GasHelium or HydrogenInert mobile phase that carries the sample through the column; must be high purity. nist.gov
MS Ionization ModeElectron Ionization (EI) at 70 eVStandard ionization energy that produces reproducible fragmentation patterns for library matching.
MS Scan Rangem/z 40-500Covers the expected mass range for the molecular ion and characteristic fragments of this compound and similar compounds. chromatographyonline.com

Gas Chromatography-Electroantennographic Detection (GC-EAD)

GC-EAD is a powerful bioassay technique used to identify which specific volatile compounds in a complex mixture are biologically active, meaning they can be detected by an insect's antenna. nih.govnih.gov This method is crucial in chemical ecology for identifying pheromones and other semiochemicals. The effluent from the GC column is split into two paths: one leads to a standard detector like a Flame Ionization Detector (FID), while the other is directed over an isolated insect antenna. researchgate.net This setup allows for the simultaneous recording of the chemical profile (from the FID) and the electrophysiological response of the antenna (the EAD signal). researchgate.net

Research has successfully used GC-EAD to demonstrate the biological relevance of this compound. In one study, both (2E,4E)-2,4-tetradecadienal and (2E,4Z)-2,4-tetradecadienal, isolated from seed extracts, elicited significant and consistent responses from the antennae of Camponotus femoratus ants. This confirmed their role as behaviorally relevant compounds for the insect.

Gas Chromatography-Fourier Transform Infrared Spectroscopy (GC-FTIR)

GC-FTIR combines gas chromatography with infrared spectroscopy to provide detailed information about the functional groups and stereochemistry of the separated compounds. spectra-analysis.com While less common than GC-MS for routine analysis, it is invaluable for the structural elucidation of isomers, as different geometric isomers (cis/trans or E/Z) produce distinct IR spectra. nih.gov As a compound elutes from the GC, it passes through a "light pipe" interface where its infrared spectrum is recorded.

For conjugated dienals like this compound, GC-FTIR can unambiguously determine the configuration of the double bonds. nih.gov The specific frequencies of absorption bands related to C=C stretching and =C-H out-of-plane bending are highly characteristic of the isomeric structure. nih.govnih.gov

Table 2: Characteristic Gas-Phase IR Absorption Bands for Differentiating Conjugated Diene Isomers
Vibrational ModeWavenumber (cm⁻¹)Associated Isomer Configuration
C=C Stretch~1650 and ~1604trans (E) conjugated system nih.gov
~1642 and ~1595cis (Z) conjugated system nih.gov
=C-H Wag (Out-of-plane bend)~998 and ~949trans, trans (E,E) conjugated diene nih.gov
~966Isolated trans (E) double bond nih.gov

Sample Preparation Techniques for Dienal Analysis (e.g., Solid Phase Microextraction)

The quality of analytical results is highly dependent on the sample preparation step, which aims to isolate and concentrate analytes of interest from the sample matrix. chromatographyonline.com For volatile and semi-volatile compounds like this compound, Solid Phase Microextraction (SPME) is a widely used, efficient, and solvent-free technique. chromatographyonline.compan.olsztyn.pl

Solid Phase Microextraction (SPME)

SPME integrates sampling, extraction, and concentration into a single step. chromatographyonline.comnih.gov It utilizes a fused-silica fiber coated with a polymeric stationary phase. When the fiber is exposed to a sample, analytes partition from the sample matrix into the fiber coating. For volatile compounds, Headspace SPME (HS-SPME) is often preferred. In HS-SPME, the fiber is exposed to the vapor phase (headspace) above a liquid or solid sample, which minimizes interference from non-volatile matrix components. pan.olsztyn.plfrontiersin.org After extraction, the fiber is transferred directly to the GC injector, where the trapped analytes are thermally desorbed for analysis. researchgate.net

The efficiency of SPME is dependent on several experimental parameters that must be optimized to achieve high sensitivity and reproducibility. pan.olsztyn.plfrontiersin.org

Table 3: Key Parameters for SPME Optimization in Aldehyde Analysis
ParameterOptions / RangeEffect on Extraction Efficiency
Fiber CoatingDVB/CAR/PDMS, PDMS/DVB, PDMSThe choice of fiber is critical and depends on analyte polarity. Mixed-phase fibers like Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) are often most effective for a broad range of volatile aldehydes. pan.olsztyn.plpan.olsztyn.pl
Extraction Temperature30 - 60°CIncreasing temperature generally increases the vapor pressure of analytes, enhancing their transfer to the headspace and subsequent adsorption by the fiber. However, excessively high temperatures can alter the sample or degrade analytes. pan.olsztyn.plfrontiersin.org
Extraction Time15 - 60 minAnalyte adsorption increases with time until equilibrium is reached between the sample headspace and the fiber. Optimization is needed to ensure sufficient sensitivity without unnecessarily long analysis times. nih.govfrontiersin.org
Matrix ModificationAddition of water or saltFor some solid samples like grains, adding a small amount of water can enhance the release of volatile aldehydes into the headspace, improving extraction efficiency. pan.olsztyn.pl

Future Research Directions in 2,4 Tetradecadienal Chemistry and Biology

Elucidation of Novel Biosynthetic Enzymes and Genetic Regulation

A primary frontier in 2,4-tetradecadienal research is the complete elucidation of its biosynthetic pathway and the intricate genetic network that governs its production. While the general pathway involving fatty acid metabolism is understood, the specific enzymes responsible for each step, particularly the desaturases and reductases that create the characteristic conjugated double bond system, remain to be fully characterized in many species.

Future studies will likely focus on:

Discovery of Novel Enzymes: Researchers are actively mining transcriptome data from the pheromone glands of various insects to identify new desaturases, reductases, and acetyltransferases. nih.gov The heterologous expression of candidate genes in systems like yeast or Sf9 cells will be crucial for confirming their function in the biosynthesis of this compound and its precursors. nih.gov

Genetic Regulatory Mechanisms: Understanding how the expression of these biosynthetic genes is controlled is paramount. This includes identifying transcription factors and signaling pathways that respond to developmental and environmental cues to initiate or halt pheromone production. Research into regulatory proteins, such as the BolA family protein IbaG in Pseudomonas fluorescens, which has been shown to regulate the production of other secondary metabolites, provides a model for how such regulation might be investigated in the context of this compound. nih.gov The Gac/Rsm signaling cascade is another post-transcriptional regulatory system that could be explored. nih.gov

Development of Greener Synthetic Pathways for Stereodefined this compound

The chemical synthesis of this compound, especially in its stereochemically pure forms, is often costly and can generate hazardous waste. nih.gov The development of environmentally benign and efficient synthetic routes is a major goal for its practical application in pest management.

Key areas for future research include:

Biocatalysis: Utilizing enzymes or whole-cell systems to produce this compound offers a promising green alternative. chemistryjournals.net The successful bioproduction of other pheromones, like (Z,E)-9,12-tetradecadienyl acetate (B1210297) in yeast, demonstrates the feasibility of this approach. nih.gov Future work will involve engineering microbial chassis to efficiently convert simple carbon sources into the desired pheromone isomer.

Flow Chemistry and Alternative Solvents: Continuous flow synthesis can improve reaction efficiency, reduce waste, and enhance safety. dcatvci.org Combining this with the use of greener solvents, such as water, ionic liquids, or supercritical fluids, can significantly decrease the environmental footprint of pheromone production. chemistryjournals.net Research into optimizing reaction conditions in these systems will be critical. primescholars.com

Sustainable Polymerization Processes: For controlled-release formulations of pheromones, developing sustainable polymerization processes that avoid toxic monomers and solvents is essential. chemistryjournals.net

Advanced Understanding of Chemoreceptor-Ligand Interactions

The initial step in pheromone perception is the binding of this compound to specific chemoreceptors in the insect's antennae. A detailed understanding of these interactions at the molecular level is crucial for designing more effective and species-specific pest control agents.

Future research will likely employ a combination of techniques:

High-Throughput Screening: Methods like fluorescence thermal shift (FTS) assays provide a rapid and cost-effective way to screen for ligands that bind to chemoreceptors. nih.gov This can help in identifying not only the primary pheromone components but also potential agonists and antagonists.

Structural Biology: Determining the three-dimensional structure of chemoreceptors in complex with this compound and its analogs will provide invaluable insights into the binding mechanism. This knowledge can guide the rational design of new molecules with enhanced or inhibitory activity.

Molecular Modeling: Computational approaches, such as molecular docking and molecular dynamics simulations, can be used to predict and analyze the binding modes of different ligands within the chemoreceptor's binding pocket. nih.govmdpi.com These models can help in understanding the structural basis of ligand specificity and affinity. mdpi.com It's an emerging theme that some chemoreceptors can bind to multiple ligands, acting as both attractants and repellents. biorxiv.orgplos.org

Ecological Modeling of Pheromone Dispersal and Impact

To optimize the use of this compound in mating disruption and mass trapping, it is essential to understand how it disperses in different environments and how this dispersal affects insect behavior.

Future research in this area will focus on:

Pheromone Plume Dynamics: Developing and refining mathematical models to predict the dispersal of pheromone vapor in various conditions, including still and turbulent air, is crucial. researchgate.net These models can help in determining the effective attraction radius of a pheromone source and optimizing the placement of traps or dispensers. researchgate.netresearchgate.net

Environmental Factors: Investigating the influence of environmental variables such as temperature, wind speed, humidity, and vegetation on pheromone stability and dispersal is critical for predictable efficacy. nih.gov For instance, soil temperature has been shown to influence the number of attracted beetles. nih.gov

Behavioral Responses: Studying how the concentration and structure of the pheromone plume affect insect search behavior is key. This includes understanding the transition from long-range attraction to close-range courtship behaviors. Models suggest that the searching behavior of an insect can change from extensive to intensive as it gets closer to a pheromone source. researchgate.net

Integration of Multi-Omics Approaches in Pheromone Research

The advent of high-throughput "omics" technologies offers an unprecedented opportunity to gain a holistic understanding of the biological systems involved in the production, perception, and response to this compound.

The integration of multiple omics datasets will be a powerful driver of future discoveries:

Genomics and Transcriptomics: These approaches can identify the full complement of genes involved in pheromone biosynthesis and reception. mdpi.com Comparing the genomes and transcriptomes of different species or populations can reveal the evolutionary basis of pheromone diversity.

Proteomics and Metabolomics: Proteomics can identify the enzymes and receptors directly involved in pheromone pathways, while metabolomics can provide a snapshot of the small molecules, including pheromone precursors and degradation products, present in an organism. mdpi.com

Integrated Analysis: The true power of multi-omics lies in the integration of these different data types. frontlinegenomics.comarcjournals.org This can reveal complex regulatory networks and genotype-phenotype relationships that would be missed by single-omics studies. arcjournals.org Tools and methodologies for integrating large, complex, and multimodal datasets are becoming increasingly sophisticated, enabling researchers to build comprehensive models of pheromone biology. frontlinegenomics.comnih.gov

Q & A

Q. How can 2,4-tetradecadienal be reliably identified and quantified in complex matrices such as biological or environmental samples?

Methodological Answer: Gas chromatography-mass spectrometry (GC-MS) paired with solid-phase microextraction (SPME) is the gold standard for identification and quantification. Calibration curves using deuterated analogs (e.g., d₃-2,4-tetradecadienal) improve accuracy by correcting for matrix effects. Ensure consistency in extraction parameters (pH, temperature) to minimize variability . Validate results with tandem MS (MS/MS) to confirm fragmentation patterns and reduce false positives .

Q. What experimental controls are critical when studying the stability of this compound under varying environmental conditions?

Methodological Answer: Include negative controls (e.g., solvent-only samples) to assess baseline degradation and positive controls (e.g., spiked samples with known degradation products). Use inert storage materials (glass vials with PTFE-lined caps) to prevent adsorption. Monitor temperature, light exposure, and oxygen levels systematically, as these factors accelerate oxidation. Statistical tools like ANOVA can isolate significant degradation drivers .

Q. How should researchers design experiments to optimize the synthesis of this compound while minimizing byproducts?

Methodological Answer: Employ Design of Experiments (DOE) to test variables such as catalyst concentration, reaction time, and temperature. Response Surface Methodology (RSM) can model interactions between factors and identify optimal conditions. Analyze byproducts via high-performance liquid chromatography (HPLC) with UV/Vis detection, and use kinetic studies to refine reaction pathways .

Advanced Research Questions

Q. How can contradictory data on the biological activity of this compound across in vitro and in vivo studies be reconciled?

Methodological Answer: Conduct dose-response studies to identify non-linear effects and species-specific metabolic differences. Use isotopic tracing (¹⁴C-labeled this compound) to track bioavailability and metabolite formation. Cross-validate in vitro findings with ex vivo organoid models to bridge the gap between cell-based and whole-organism results .

Q. What mechanistic studies are required to elucidate the role of this compound in lipid peroxidation pathways?

Methodological Answer: Combine electron paramagnetic resonance (EPR) spectroscopy to detect free radical intermediates with lipidomic profiling (LC-MS/MS) to map oxidation products. Use knockout cell lines (e.g., GPx4-deficient models) to assess enzymatic vs. non-enzymatic peroxidation mechanisms. Computational modeling (DFT calculations) can predict reactive sites and transition states .

Q. How can researchers address variability in this compound’s degradation kinetics across different pH and redox conditions?

Methodological Answer: Implement kinetic modeling (e.g., pseudo-first-order or Arrhenius equations) to quantify degradation rates. Use redox buffers (e.g., glutathione systems) to stabilize experimental conditions. Validate models with in situ Fourier-transform infrared (FTIR) spectroscopy to monitor real-time structural changes .

Methodological Best Practices

Q. What statistical approaches are recommended for analyzing dose-dependent effects of this compound in toxicity assays?

Answer: Use non-linear regression (e.g., sigmoidal dose-response curves) to calculate EC₅₀/LC₅₀ values. Apply mixed-effects models to account for batch-to-batch variability. Bootstrap resampling can estimate confidence intervals for small datasets .

Q. How should researchers validate the purity of synthesized this compound batches?

Answer: Combine chromatographic (HPLC, GC) and spectroscopic (NMR, IR) methods. For NMR, ensure the absence of proton signals outside the expected regions (e.g., δ 9.5–10.2 ppm for α,β-unsaturated aldehydes). Quantify impurities via external standard calibration and report limits of detection (LOD) .

Q. What protocols ensure reproducibility in studies measuring this compound’s volatility in ambient conditions?

Answer: Standardize headspace sampling techniques using dynamic air-flow chambers. Monitor humidity and pressure with calibrated sensors. Report volatility as a function of Henry’s Law constants, and validate results across independent labs using interlaboratory comparison studies .

Handling Data Contradictions

Q. How can conflicting reports on this compound’s role as a pheromone vs. a deterrent in insect models be resolved?

Answer: Conduct dual-choice bioassays under controlled ecological conditions (light cycles, humidity). Use RNAi silencing to isolate receptor-specific responses. Meta-analyses of existing datasets can identify confounding variables (e.g., insect age, diet) .

Q. What strategies mitigate discrepancies in this compound’s reported partition coefficients (log P) across solvent systems?

Answer: Standardize shake-flask or HPLC-derived log P measurements using IUPAC-recommended solvent pairs (e.g., octanol-water). Apply quantum mechanical calculations (COSMO-RS) to predict partitioning behavior and cross-validate with experimental data .

Ethical and Reporting Standards

Q. How should researchers document and archive raw data from this compound studies to meet FAIR principles?

Answer: Store raw chromatograms, spectra, and kinetic datasets in repositories like Zenodo or Figshare with unique DOIs. Use metadata templates to detail instrumentation parameters (e.g., GC column type, MS ionization mode). Adopt electronic lab notebooks (ELNs) for real-time data traceability .

Q. What ethical considerations apply when publishing this compound’s potential ecotoxicological impacts?

Answer: Disclose all funding sources and avoid selective reporting of non-significant results. Follow ARRIVE guidelines for in vivo studies, including detailed methods sections to enable replication. Cite conflicting evidence transparently in discussions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.